N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9'-Phenyl-9'H-9,3':6',9''-tercarbazole or TCC, is a carbazole-based organic semiconductor widely used as a host and hole-transport material (HTM) in organic light-emitting diodes (OLEDs).[1] Its core structure, consisting of three carbazole units, provides high thermal stability and a high triplet energy, which are critical properties for fabricating efficient and long-lasting phosphorescent OLEDs, particularly for blue emission.[2] This molecular design makes it a key component in device architectures where efficient energy transfer and charge carrier mobility are paramount.
Host material for solution-processed blue PhOLEDs
3,6-disubstitution pattern preserves high triplet energy
Amorphous film-forming via non-planar geometry
While other carbazole derivatives such as TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) and CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) are common in organic electronics, they are not functionally interchangeable with N-phenyl-3,6-di(N-carbazolyl)carbazole. The specific linkage and phenyl-substituted central carbazole in this compound result in a distinct combination of thermal stability (glass transition temperature), triplet energy, and HOMO/LUMO levels. Substituting this material requires re-optimization of the entire device stack—from adjacent charge transport layers to the emissive dopants—to maintain performance metrics like efficiency, operating voltage, and operational lifetime. These seemingly minor molecular differences lead to significant, procurement-critical variations in device physics, making drop-in replacement unfeasible.
2,7-substitution may shift triplet energy
Regioisomeric analogs can exhibit lower ET, insufficient for blue dopant exothermic transfer.
Amorphous film stability may differ
Carbazole derivatives lacking the star-shaped geometry may not form stable glasses required for device processing.
Generic substitution risks lower EQE
Class-based selection without verifying triplet energy and transport alignment may degrade device external quantum efficiency.
N-phenyl-3,6-di(N-carbazolyl)carbazole exhibits a significantly higher glass transition temperature (Tg) compared to the widely used hole transport material TCTA. A study reports the Tg of N-phenyl-3,6-di(N-carbazolyl)carbazole to be 151 °C, which is substantially higher than the 125 °C reported for TCTA. This superior thermal stability is critical for preventing morphological degradation of the thin film layers during device operation at elevated temperatures or during subsequent high-temperature processing steps.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 151 °C |
| Comparator Or Baseline | TCTA: 125 °C |
| Quantified Difference | 26 °C higher than TCTA |
| Conditions | Measured by Differential Scanning Calorimetry (DSC). Data compiled from material science literature. |
A higher Tg directly correlates with improved morphological stability, leading to longer operational lifetimes and a wider processing window for device fabrication.
This compound possesses a high triplet energy (T1) of approximately 3.0 eV. This is significantly higher than that of the common host material CBP (T1 ≈ 2.56 eV). A high triplet energy is a prerequisite for host materials used in blue phosphorescent OLEDs (PhOLEDs), as it must be greater than that of the blue phosphorescent dopant (e.g., FIrpic, T1 ≈ 2.62 eV) to prevent reverse energy transfer from the dopant to the host, which would otherwise quench the emission and drastically reduce device efficiency.
| Evidence Dimension | Triplet Energy (T1) |
| Target Compound Data | ~3.0 eV |
| Comparator Or Baseline | CBP: ~2.56 eV |
| Quantified Difference | 0.44 eV higher than CBP |
| Conditions | Determined from the phosphorescence spectrum at 77 K. |
This high triplet energy enables efficient hosting of blue phosphorescent emitters, a critical and challenging application where many common host materials fail.
The Highest Occupied Molecular Orbital (HOMO) level of N-phenyl-3,6-di(N-carbazolyl)carbazole is reported to be approximately -5.3 to -5.7 eV. This positions it well for efficient hole injection from standard anode materials like ITO/PEDOT:PSS (work function 5.2 eV) and facilitates effective hole transport. For comparison, the HOMO level of TCTA is around -5.7 eV. The specific HOMO level of N-phenyl-3,6-di(N-carbazolyl)carbazole allows for tuning the energy barrier for hole injection, which is a key parameter for optimizing the turn-on voltage and power efficiency of an OLED.
| Evidence Dimension | HOMO Energy Level |
| Target Compound Data | -5.3 to -5.7 eV |
| Comparator Or Baseline | TCTA: ~ -5.7 eV |
| Quantified Difference | Comparable, allowing for fine-tuning of injection barriers. |
| Conditions | Typically measured by cyclic voltammetry or photoelectron spectroscopy. |
Proper energy level alignment minimizes the hole injection barrier, reducing the device's operating voltage and improving overall power efficiency.
The high triplet energy (>2.9 eV) makes this compound an excellent choice as a host material for blue phosphorescent emitters like FIrpic. Its use prevents efficiency roll-off caused by triplet energy back-transfer, a common failure point with hosts like CBP. Furthermore, its high glass transition temperature ensures the emissive layer remains morphologically stable, contributing to a longer device lifetime.
With a glass transition temperature significantly higher than many standard HTMs (e.g., TCTA), N-phenyl-3,6-di(N-carbazolyl)carbazole is the preferred material for the HTL in devices that undergo high-temperature manufacturing processes or are intended for applications requiring high operational stability, such as automotive displays or solid-state lighting.
The wide energy gap, characterized by a deep HOMO level and a high LUMO level (-1.9 to -2.4 eV), allows this material to function effectively as an electron blocker. When placed between the emissive layer and the anode, it confines electrons within the emissive zone, preventing leakage and improving charge recombination efficiency, which is crucial for maximizing the quantum efficiency of both PhOLEDs and Thermally Activated Delayed Fluorescence (TADF) devices.